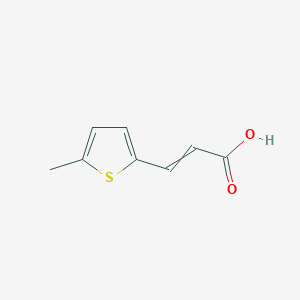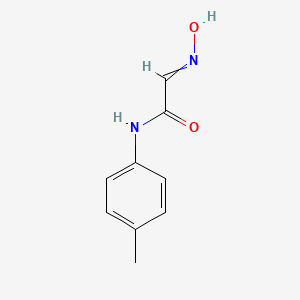
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
準備方法
The preparation of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include acids, bases, and organic solvents.
Industrial Production: Large-scale production of this compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of specialized equipment and techniques such as distillation, crystallization, and chromatography.
化学反応の分析
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed. Major products from these reactions include various derivatives and intermediates that can be further utilized in different applications.
科学的研究の応用
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique reactivity and properties.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or marker in various assays.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in the development of new drugs or treatments.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing applications.
作用機序
The mechanism of action of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: Known for its antibacterial properties, CID 2632 is a cephalosporin antibiotic.
CID 6540461: Another cephalosporin antibiotic with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different reactivity and applications.
CID 5479530: Also a cephalosporin antibiotic, known for its specific antibacterial activity.
The uniqueness of this compound lies in its specific molecular structure and reactivity, which make it suitable for a wide range of applications in different fields.
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-10-6-5-9(7-11(10)18)8-13-15(22)21(16(23)20-13)14-4-2-1-3-12(14)19/h1-8H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMGJNMAUTVZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051780.png)


![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B8051798.png)





![3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B8051860.png)
![4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B8051867.png)
